5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester
CAS No.:
Cat. No.: VC13834630
Molecular Formula: C10H11NO6
Molecular Weight: 241.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO6 |
|---|---|
| Molecular Weight | 241.20 g/mol |
| IUPAC Name | ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate |
| Standard InChI | InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-8(12)9(16-2)5-7(6)11(14)15/h4-5,12H,3H2,1-2H3 |
| Standard InChI Key | GUYNSPSCFTUALS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)O |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)O |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
The compound is systematically named ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate, reflecting its esterified carboxylic acid group, hydroxyl group at position 5, methoxy group at position 4, and nitro group at position 2 on the benzene ring . Its molecular formula (C₁₀H₁₁NO₆) and weight (241.20 g/mol) are consistent across analytical sources .
Table 1: Key Identifiers of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid Ethyl Ester
| Property | Value |
|---|---|
| CAS Number | 1146162-38-0 |
| Molecular Formula | C₁₀H₁₁NO₆ |
| Molecular Weight | 241.20 g/mol |
| IUPAC Name | Ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate |
| SMILES | CCOC(=O)C1=CC(=C(C=C1N+[O-])OC)O |
| InChI Key | GUYNSPSCFTUALS-UHFFFAOYSA-N |
Structural and Electronic Characteristics
The benzene ring’s substitution pattern creates distinct electronic effects:
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Nitro group (-NO₂): A strong electron-withdrawing group at position 2, directing electrophilic substitution to the meta position.
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Methoxy group (-OCH₃): An electron-donating group at position 4, enhancing ring activation for further functionalization.
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Hydroxyl group (-OH): Positioned at position 5, this group introduces hydrogen-bonding capability and acidity (pKa ≈ 8–10).
Synthesis and Preparation Methods
Primary Synthetic Routes
Two dominant methods are documented for synthesizing this compound:
Method 1: Direct Esterification
Reactants: 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, ethanol, sulfuric acid (catalyst).
Conditions: Reflux at 80–90°C for 6–8 hours.
Mechanism: Acid-catalyzed Fischer esterification, where the carboxylic acid reacts with ethanol to form the ethyl ester.
Yield: ~70–75% after recrystallization.
Method 2: Selective Demethylation
Reactants: 4,5-Dimethoxy-2-nitrobenzoic acid ethyl ester.
Conditions: Treatment with hydrobromic acid (HBr) in acetic acid at 60°C for 4 hours.
Mechanism: Acid-mediated cleavage of the methoxy group at position 5, yielding the hydroxyl group.
Yield: ~65–70%.
Table 2: Comparison of Synthetic Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Material | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 4,5-Dimethoxy-2-nitrobenzoic acid ethyl ester |
| Catalyst | H₂SO₄ | HBr/AcOH |
| Reaction Time | 6–8 hours | 4 hours |
| Yield | 70–75% | 65–70% |
Industrial-Scale Production Challenges
Industrial adoption remains limited due to:
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Purification Difficulties: Co-occurrence of nitro-containing byproducts necessitates chromatography or fractional crystallization.
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Cost of Starting Materials: 4,5-Dimethoxy-2-nitrobenzoic acid is synthetically intensive to produce.
Physicochemical Properties
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to nitro and ester groups .
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Stability: Nitro groups may confer sensitivity to light and heat, necessitating storage in amber containers at 2–8°C.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Antimicrobial Agents: Nitro-aromatic derivatives exhibit activity against Gram-positive bacteria.
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Kinase Inhibitors: Functionalization at the 5-hydroxy position can yield scaffolds targeting ATP-binding pockets.
Material Science
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Ligand Design: The hydroxyl and nitro groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
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